(5Z)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2-(2,6-DIMETHYLMORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE
Description
(5Z)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2-(2,6-DIMETHYLMORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE: is a complex organic compound with a unique structure that includes a thiazole ring, a morpholine ring, and a diethylamino group
Properties
IUPAC Name |
(5Z)-5-[[4-(diethylamino)phenyl]methylidene]-2-(2,6-dimethylmorpholin-4-yl)-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2S/c1-5-22(6-2)17-9-7-16(8-10-17)11-18-19(24)21-20(26-18)23-12-14(3)25-15(4)13-23/h7-11,14-15H,5-6,12-13H2,1-4H3/b18-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDNFPHGUHMWTG-WQRHYEAKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CC(OC(C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)N3CC(OC(C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2-(2,6-DIMETHYLMORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-(diethylamino)benzaldehyde with 2-(2,6-dimethylmorpholin-4-yl)thiazolidin-4-one under specific conditions such as the presence of a base like sodium hydroxide and a solvent like ethanol . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2-(2,6-DIMETHYLMORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
(5Z)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2-(2,6-DIMETHYLMORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE: has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and pharmacological properties.
Mechanism of Action
The mechanism of action of (5Z)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2-(2,6-DIMETHYLMORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of specific enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
2-Methyl-4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio}phenoxy}acetic acid: A compound with a thiazole ring, used as a peroxisome proliferator-activated receptor agonist.
Uniqueness
(5Z)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2-(2,6-DIMETHYLMORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE: stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
